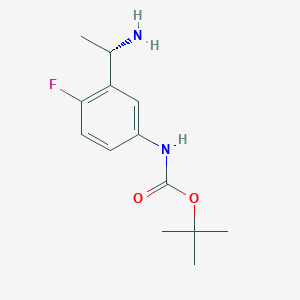
(S)-tert-Butyl (3-(1-aminoethyl)-4-fluorophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-{3-[(1S)-1-aminoethyl]-4-fluorophenyl}carbamate: is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound is notable for its application in various fields, including medicinal chemistry and material science.
Méthodes De Préparation
The synthesis of tert-butyl N-{3-[(1S)-1-aminoethyl]-4-fluorophenyl}carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods often utilize flow microreactor systems to enhance efficiency and sustainability .
Analyse Des Réactions Chimiques
tert-Butyl N-{3-[(1S)-1-aminoethyl]-4-fluorophenyl}carbamate: undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like tert-butyl hydroperoxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include trifluoroacetic acid for deprotection, and catalytic hydrogenation for reduction . Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
tert-Butyl N-{3-[(1S)-1-aminoethyl]-4-fluorophenyl}carbamate: has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in drug development due to its stability and reactivity.
Industry: Utilized in the production of various organic compounds and materials.
Mécanisme D'action
The mechanism of action of tert-butyl N-{3-[(1S)-1-aminoethyl]-4-fluorophenyl}carbamate involves the formation of a stable carbamate linkage, which protects the amine group from unwanted reactions. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions . This stability and controlled reactivity make it a valuable tool in organic synthesis.
Comparaison Avec Des Composés Similaires
tert-Butyl N-{3-[(1S)-1-aminoethyl]-4-fluorophenyl}carbamate: can be compared with other carbamate compounds such as:
tert-Butyl carbamate: Similar in structure but lacks the fluorophenyl group.
tert-Butyl N-[(1S,3S)-3-aminocyclohexyl]carbamate: Contains a cyclohexyl group instead of a fluorophenyl group.
tert-Butyl n- [1- (aminocarbonyl)-3-methylbutyl]carbamate: A leucine derivative with different substituents.
The uniqueness of tert-butyl N-{3-[(1S)-1-aminoethyl]-4-fluorophenyl}carbamate lies in its specific structure, which imparts distinct reactivity and stability properties, making it suitable for specialized applications in various fields.
Propriétés
Formule moléculaire |
C13H19FN2O2 |
|---|---|
Poids moléculaire |
254.30 g/mol |
Nom IUPAC |
tert-butyl N-[3-[(1S)-1-aminoethyl]-4-fluorophenyl]carbamate |
InChI |
InChI=1S/C13H19FN2O2/c1-8(15)10-7-9(5-6-11(10)14)16-12(17)18-13(2,3)4/h5-8H,15H2,1-4H3,(H,16,17)/t8-/m0/s1 |
Clé InChI |
PUNOFXOSVQQFSG-QMMMGPOBSA-N |
SMILES isomérique |
C[C@@H](C1=C(C=CC(=C1)NC(=O)OC(C)(C)C)F)N |
SMILES canonique |
CC(C1=C(C=CC(=C1)NC(=O)OC(C)(C)C)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3R)-piperidin-3-yl]propan-1-olhydrochloride](/img/structure/B13540124.png)
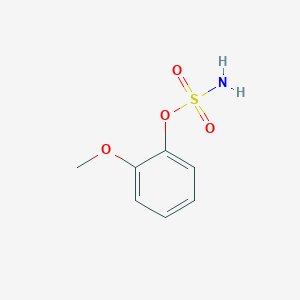
![2-[(Oxan-4-yl)methyl]-1,3-thiazole](/img/structure/B13540148.png)
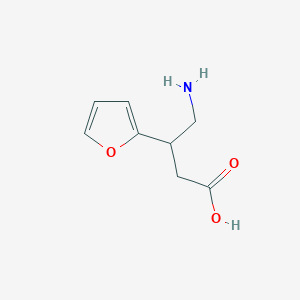
![[(2-Fluorophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13540156.png)
![rac-(1R,5R)-2,2,3,3-tetrafluorobicyclo[3.1.0]hexane-1-carboxylicacid,cis](/img/structure/B13540158.png)
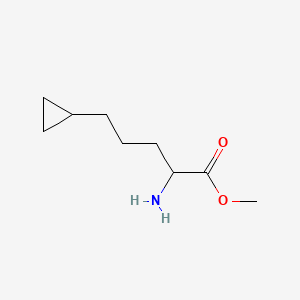
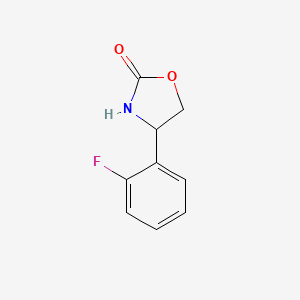
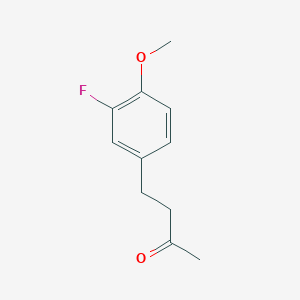
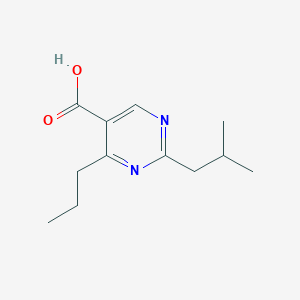
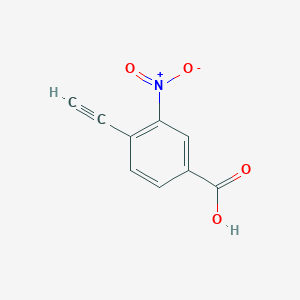
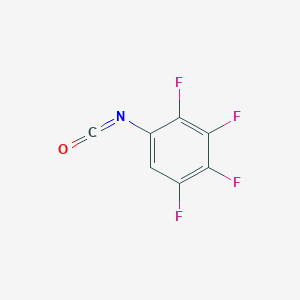

![(1S)-2,2-difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13540213.png)
